molecular formula C10H22N2 B15325657 n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine

n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine

Cat. No.: B15325657
M. Wt: 170.30 g/mol
InChI Key: ULQUEWVLOWRTJB-UHFFFAOYSA-N
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Description

n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine: is an organic compound with the molecular formula C10H22N2 It is a diamine, meaning it contains two amine groups, which are functional groups derived from ammonia by replacement of one or more hydrogen atoms by organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine typically involves the reaction of cyclopropylamine with methylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclopropylamine and methylpropylamine from their respective precursors. These intermediates are then reacted under optimized conditions to yield this compound. The process may include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Amine oxides, nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry: n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its unique structure may impart specific biological activities, making it a candidate for drug discovery.

Industry: In industrial applications, this compound can be used as an intermediate in the production of polymers, resins, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • n1-Cyclopropyl-n3-methyl-n3-propylpropane-1,3-diamine
  • n1-Cyclopropyl-n3-methyl-n3-ethylpropane-1,3-diamine
  • n1-Cyclopropyl-n3-methyl-n3-butylpropane-1,3-diamine

Comparison: this compound is unique due to its specific combination of cyclopropyl, methyl, and propyl groups. This structural arrangement may confer distinct chemical and biological properties compared to its analogs. For example, the presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-cyclopropyl-N'-methyl-N'-propylpropane-1,3-diamine

InChI

InChI=1S/C10H22N2/c1-3-8-12(2)9-4-7-11-10-5-6-10/h10-11H,3-9H2,1-2H3

InChI Key

ULQUEWVLOWRTJB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)CCCNC1CC1

Origin of Product

United States

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